Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,4-dichlorophenyl group attached to a 2-oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2,4-dichlorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can improve reaction control and reduce the formation of by-products. This method allows for precise control of reaction parameters such as temperature, pressure, and residence time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichlorophenyl group.
Major Products Formed
Oxidation: 3-(2,4-dichlorophenyl)-2-oxopropanoic acid.
Reduction: 3-(2,4-dichlorophenyl)-2-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate
- 3-(2,4-dichlorophenyl)-2-oxopropanoic acid
- Ethyl 3-(2,4-dichlorophenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. The presence of the 2,4-dichlorophenyl group also enhances its hydrophobic interactions, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H8Cl2O3 |
---|---|
Molecular Weight |
247.07 g/mol |
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3 |
InChI Key |
VNHILBQISMAALV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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